Structural Differentiation: 4-Methylbenzyl Substituent Confers Distinct Physicochemical Profile vs. Unsubstituted Benzyl and Heterocyclic Analogs
CAS 2034286-69-4 carries a para-methylbenzyl urea moiety, distinguishing it from closely related analogs such as N-(oxolan-2-yl)methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034416-49-2) and N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide. The 4-methylphenyl group increases calculated lipophilicity (predicted logP) relative to unsubstituted benzyl or polar tetrahydrofuran-containing analogs [1]. This substitution pattern is structurally consistent with analogs in the Young et al. (2007) series that exhibited optimal hNK₁ binding when bearing a substituted benzyl group at the urea position [2]. The 1,2,4-oxadiazole regioisomer at the pyrrolidine 3-position (rather than the 1,3,4-oxadiazole or alternative regioisomers) is critical for target engagement potential, as 1,3,4-oxadiazole variants demonstrated negligible activity in comparable biological contexts [3]. No head-to-head bioactivity data exist for this exact compound against named comparators.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) and hydrogen bonding capacity |
|---|---|
| Target Compound Data | Molecular Weight: 286.33 g/mol; H-Bond Donors: 1; H-Bond Acceptors: 4; Topological Polar Surface Area (predicted): ~67 Ų. Exact experimental logP not reported [1]. |
| Comparator Or Baseline | N-(oxolan-2-yl)methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034416-49-2, MW ~330 g/mol, additional H-bond acceptor from oxolane oxygen); N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (MW ~292 g/mol, thiophene sulfur alters electronic properties). |
| Quantified Difference | Quantified difference in logP or binding affinity not available for this specific compound; differentiation is based on structural class inference from the Young et al. 2007 SAR and oxadiazole regioisomer studies [2][3]. |
| Conditions | Computed physicochemical properties (PubChem); SAR trends from hNK₁ binding assays (Young et al. 2007) and glycogen phosphorylase inhibition assays [2][3]. |
Why This Matters
The 4-methylbenzyl substitution pattern defines the compound's physicochemical space within the oxadiazole-pyrrolidine series; procurement of a different N-substituted analog would yield a molecule with distinct lipophilicity, hydrogen-bonding capacity, and potentially divergent target engagement, making CAS 2034286-69-4 the appropriate choice when SAR exploration of the para-tolyl urea sub-series is the research objective.
- [1] PubChem Compound Summary. N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide. Computed Properties: Molecular Weight, XLogP3-AA, Hydrogen Bond Donor/Acceptor Count. View Source
- [2] Young JR, Eid R, Turner C, DeVita RJ, Kurtz MM, Tsao KL, Chicchi GG, Wheeldon A, Carlson E, Mills SG. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorg Med Chem Lett. 2007;17(19):5310-5. View Source
- [3] C-glycosylated oxadiazoles as inhibitors of glycogen phosphorylase. 1,3,4-oxadiazoles were practically inefficient while 1,2,4-oxadiazoles displayed micromolar inhibitory activity. Bioorg Med Chem. 2009. View Source
